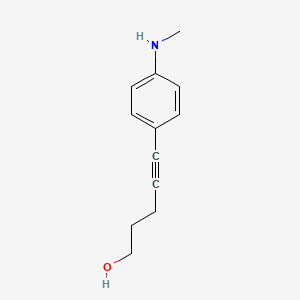

5-(4-(Methylamino)phenyl)pent-4-yn-1-ol

Description

5-(4-(Methylamino)phenyl)pent-4-yn-1-ol is a secondary alcohol featuring a terminal alkyne moiety and a para-substituted phenyl ring with a methylamino group. This compound is structurally characterized by:

- Methylamino substituent: The -NHCH₃ group at the para position of the phenyl ring introduces hydrogen-bonding capability and moderate electron-donating effects.

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

5-[4-(methylamino)phenyl]pent-4-yn-1-ol |

InChI |

InChI=1S/C12H15NO/c1-13-12-8-6-11(7-9-12)5-3-2-4-10-14/h6-9,13-14H,2,4,10H2,1H3 |

InChI Key |

GTHICLFLHYLOQN-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)C#CCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Aromatic Substituents

The following compounds share the pent-4-yn-1-ol backbone but differ in aromatic substituents:

Key Observations :

- Electronic Effects: Nitro (-NO₂) and methoxy (-OCH₃) groups are electron-withdrawing and electron-donating, respectively, altering reactivity in cross-coupling reactions.

- Physical States : Nitro derivatives tend to crystallize (e.g., orange solid for 6), while methoxy derivatives remain oils (e.g., 7). The target compound’s state is inferred to be solid due to hydrogen-bonding capability.

- Synthesis Yields : High yields (95–99%) for nitro and methoxy analogs suggest robust synthetic routes, likely via Pd-catalyzed coupling.

Alkenol vs. Alkynol Derivatives

Compounds with double bonds (alkenols) instead of triple bonds (alkynols) exhibit distinct properties:

Key Differences :

Amino-Functionalized Analogs

Amino groups in similar compounds vary in substitution and position:

Key Contrasts :

Heterocyclic and Complex Derivatives

and describe compounds with fused heterocycles (e.g., imidazole, oxazole):

Comparison Insights :

- Spectroscopic Signatures : Heterocycles introduce distinct NMR signals (e.g., δH 7.75 for imidazole in 18).

Tables for Quick Reference

Table 1: Comparative Physical Properties

Table 2: Spectral Data Comparison

| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |

|---|---|---|

| 5-(4′-Nitrophenyl)pent-4-yn-1-ol | 8.13–8.18 (aryl H), 1.44 (OH) | 146.5 (C-NO₂), 79.5 (C≡C) |

| 5-(4′-Methoxyphenyl)pent-4-yn-1-ol | 6.78–7.35 (aryl H), 3.80 (OCH₃) | 159.1 (C-OCH₃), 87.9 (C≡C) |

Notes:

- Contradictions: reports 5-(4′-Nitrophenyl)pent-4-yn-1-ol as an orange solid (mp 30–32°C), whereas alkenol analogs () are yellowish solids, highlighting the impact of alkyne vs. alkene backbones on crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.